![molecular formula C14H14FN3O3 B3746771 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Übersicht
Beschreibung
4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a chemical compound used in scientific research. It is also known as FABP4 inhibitor, and its molecular formula is C17H17FN2O3. It is a white crystalline powder that is soluble in water and organic solvents. The purpose of
Wirkmechanismus
The mechanism of action of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves the inhibition of FABP4. FABP4 is involved in the uptake and transport of fatty acids in adipocytes and macrophages. Inhibition of FABP4 leads to a reduction in the uptake and transport of fatty acids, which can result in a decrease in lipid accumulation in adipocytes and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits FABP4 activity and reduces lipid accumulation in adipocytes and macrophages. In vivo studies have shown that the compound improves insulin sensitivity, reduces body weight, and improves lipid metabolism in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in lab experiments include its selectivity for FABP4 inhibition, its solubility in water and organic solvents, and its ability to reduce lipid accumulation in adipocytes and macrophages. The limitations of using this compound in lab experiments include its cost and the need for careful handling due to its toxicity.
Zukünftige Richtungen
For research on 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid include the development of more potent and selective FABP4 inhibitors, the investigation of its potential therapeutic applications in metabolic disorders, and the study of its effects on other physiological systems. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is used in scientific research as a selective inhibitor of fatty acid binding protein 4 (FABP4). FABP4 is a protein that is involved in the transport of fatty acids and their metabolism. Inhibition of FABP4 has been shown to have therapeutic potential in the treatment of metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis.
Eigenschaften
IUPAC Name |
4-[4-[(4-fluorobenzoyl)amino]pyrazol-1-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-5-3-10(4-6-11)14(21)17-12-8-16-18(9-12)7-1-2-13(19)20/h3-6,8-9H,1-2,7H2,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGOHAXDBVLZBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.